molecular formula C15H15N7O2 B12336759 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid

3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid

Katalognummer: B12336759
Molekulargewicht: 325.33 g/mol
InChI-Schlüssel: FQMJGSUEGDGJPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid is a compound known for its structural similarity to methotrexate, a well-known antifolate drug.

Vorbereitungsmethoden

The synthesis of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with methylamine and benzoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to new compounds.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, leading to reduced cell proliferation. This mechanism is similar to that of methotrexate, making it a potential candidate for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

Compared to these compounds, 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid offers unique structural features that may provide distinct advantages in specific applications .

Eigenschaften

Molekularformel

C15H15N7O2

Molekulargewicht

325.33 g/mol

IUPAC-Name

3-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid

InChI

InChI=1S/C15H15N7O2/c1-22(10-4-2-3-8(5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)

InChI-Schlüssel

FQMJGSUEGDGJPE-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.